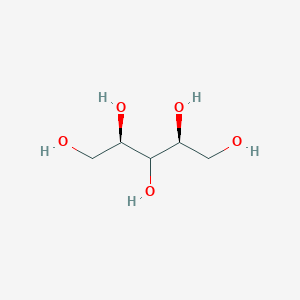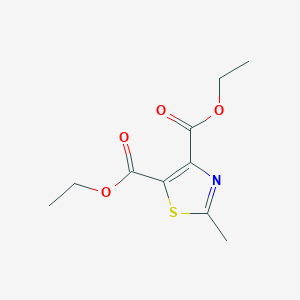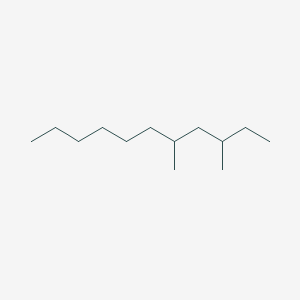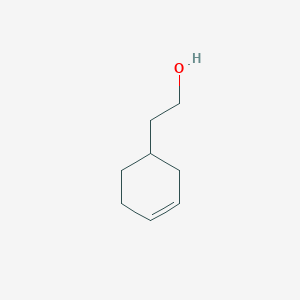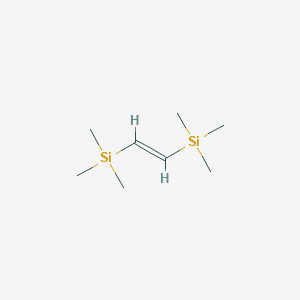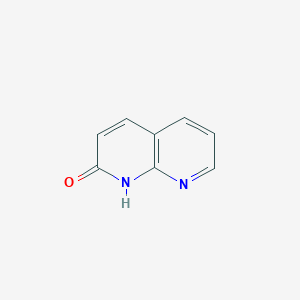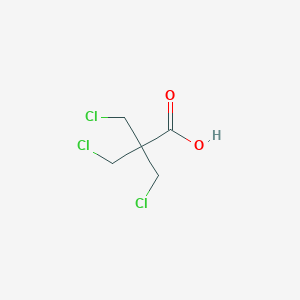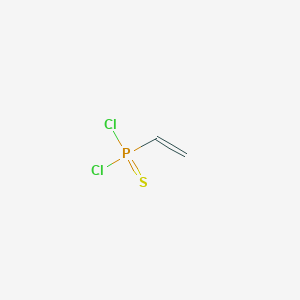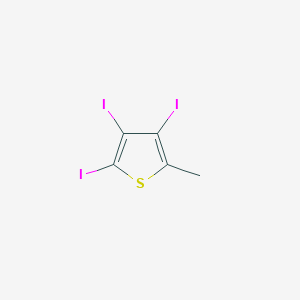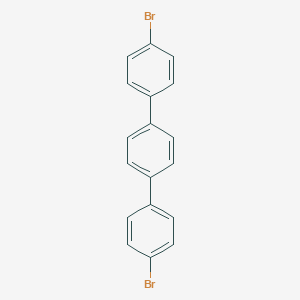
Oxypendyl dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxypendyl dihydrochloride is a chemical compound used in scientific research for its potential therapeutic effects. It is a member of the diphenylmethylpiperazine family of compounds, which have been shown to exhibit various pharmacological activities. Oxypendyl dihydrochloride has been studied for its potential use in treating several diseases, including Parkinson's disease and schizophrenia.
作用機序
The exact mechanism of action of oxypendyl dihydrochloride is not fully understood. However, it is believed to act on several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to have affinity for dopamine receptors, which may contribute to its dopaminergic activity in Parkinson's disease. Additionally, it has been shown to have an affinity for serotonin receptors, which may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Oxypendyl dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease. Additionally, it has been shown to have anxiolytic effects, which may be due to its effects on serotonin receptors. It has also been shown to have potential antipsychotic effects, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
One advantage of using oxypendyl dihydrochloride in lab experiments is its potential therapeutic effects in several diseases, including Parkinson's disease and schizophrenia. Additionally, its effects on neurotransmitter systems make it a useful tool for studying the mechanisms of these diseases. However, one limitation of using oxypendyl dihydrochloride in lab experiments is its potential toxicity. It has been shown to have toxic effects on liver cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on oxypendyl dihydrochloride. One direction is to further study its potential therapeutic effects in Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Another direction is to study its potential use in treating other diseases, such as depression and anxiety disorders. Finally, further research is needed to determine its safety and potential toxicity in humans.
合成法
Oxypendyl dihydrochloride can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of benzhydrol with piperazine to form diphenylmethylpiperazine. This compound is then reacted with 2-cyanoethyl diisopropylchlorophosphoramidite to form the intermediate compound. The final step involves the reaction of the intermediate compound with oxalyl chloride and subsequent hydrolysis to form oxypendyl dihydrochloride.
科学的研究の応用
Oxypendyl dihydrochloride has been studied for its potential therapeutic effects in several diseases. In Parkinson's disease, it has been shown to have dopaminergic activity, which may help alleviate symptoms of the disease. In schizophrenia, it has been studied for its potential antipsychotic effects. Additionally, oxypendyl dihydrochloride has been shown to have potential antidepressant and anxiolytic effects.
特性
CAS番号 |
17297-82-4 |
|---|---|
製品名 |
Oxypendyl dihydrochloride |
分子式 |
C20H28Cl2N4OS |
分子量 |
443.4 g/mol |
IUPAC名 |
2-[4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N4OS.2ClH/c25-16-15-23-13-11-22(12-14-23)9-4-10-24-17-5-1-2-6-18(17)26-19-7-3-8-21-20(19)24;;/h1-3,5-8,25H,4,9-16H2;2*1H |
InChIキー |
KALFCGDVOYGROY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4)CCO.Cl.Cl |
その他のCAS番号 |
17297-82-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




